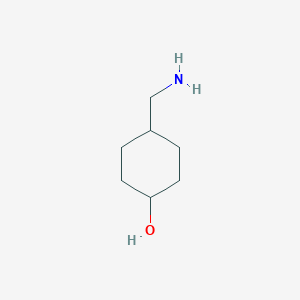

4-(Aminomethyl)cyclohexan-1-ol

概要

説明

4-(Aminomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H15NO. It is a cyclohexanol derivative where an aminomethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)cyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 4-(Nitromethyl)cyclohexanone. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically involve a temperature of around 25°C and a pressure of 1 atm.

Another method involves the reductive amination of cyclohexanone with formaldehyde and ammonia. This reaction is usually carried out in the presence of a hydrogenation catalyst such as Raney nickel under mild conditions.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the catalytic hydrogenation of 4-(Nitromethyl)cyclohexanone or the reductive amination of cyclohexanone. The choice of method depends on the availability of raw materials and the desired purity of the final product.

化学反応の分析

Types of Reactions

4-(Aminomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be further reduced to form cyclohexylmethylamine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.

Reduction: Cyclohexylmethylamine.

Substitution: Various substituted cyclohexanols or cyclohexylamines.

科学的研究の応用

4-(Aminomethyl)cyclohexan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of polymers and resins.

作用機序

The mechanism of action of 4-(Aminomethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity. The aminomethyl group allows the compound to form hydrogen bonds and ionic interactions with receptor sites, influencing their function.

類似化合物との比較

Similar Compounds

Cyclohexanol: A simple alcohol with a hydroxyl group attached to the cyclohexane ring.

Cyclohexylamine: An amine with an amino group attached to the cyclohexane ring.

4-(Hydroxymethyl)cyclohexan-1-ol: A compound with a hydroxymethyl group attached to the fourth carbon of the cyclohexane ring.

Uniqueness

4-(Aminomethyl)cyclohexan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its structure provides specific interactions with biological targets, making it valuable in medicinal chemistry.

生物活性

4-(Aminomethyl)cyclohexan-1-ol, also known as AMCHA, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its cyclohexane structure with an amino and hydroxymethyl functional group. Its molecular formula is , and it has a molecular weight of approximately 143.20 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological targets.

Antiviral Properties

Research indicates that derivatives of 4-(aminomethyl)benzamide, which are structurally related to this compound, exhibit significant antiviral activity against filoviruses such as Ebola and Marburg viruses. For instance, compounds based on this structure have been identified as potent inhibitors of viral entry with effective concentrations (EC50) below 10 μM in Vero cells, suggesting their potential as therapeutic agents against these deadly viruses .

The mechanism by which this compound exerts its biological effects involves the modulation of protein interactions. It functions as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, facilitating targeted protein degradation. This property allows it to influence cellular pathways by altering protein levels within cells.

Study on Antifiloviral Activity

A notable study explored the synthesis and optimization of small molecule inhibitors based on 4-(aminomethyl)benzamide derivatives. These compounds were tested against wild-type strains of Ebola and Marburg viruses, demonstrating broad-spectrum antiviral activity. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these inhibitors .

| Compound | EC50 (μM) | Target Virus |

|---|---|---|

| CBS1118 | <10 | Ebola |

| CBS1118 | <10 | Marburg |

Inhibitory Effects on Fibrinolytic System

Another significant aspect of this compound is its inhibitory effect on the fibrinolytic system. A related compound, AMCHA (1-(aminomethyl)-cyclohexane-4-carboxylic acid), was found to be a potent inhibitor compared to Epsilon-Aminocaproic Acid (EACA). In vitro studies demonstrated that AMCHA exhibited stronger inhibitory effects on fibrinolysis, suggesting potential applications in managing bleeding disorders .

特性

IUPAC Name |

4-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODBGHUVYYWBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564827 | |

| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164646-07-5 | |

| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。